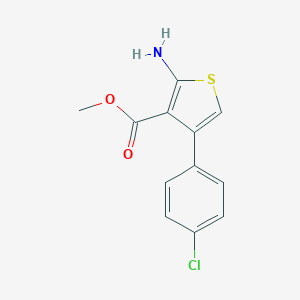

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDGBRSRVRPRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353986 | |

| Record name | methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-10-3 | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document offers a detailed, field-proven protocol for its synthesis via the Gewald three-component reaction, delves into the mechanistic underpinnings of this versatile transformation, and provides a comprehensive guide to the analytical techniques required for its structural elucidation and purity confirmation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing both the theoretical foundation and practical insights necessary for the successful preparation and validation of this key chemical intermediate.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a foundational heterocyclic motif in modern medicinal chemistry.[1] Its unique electronic and structural properties make it a versatile building block for the synthesis of more complex, biologically active compounds.[3] Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][4][5][6] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing pharmacokinetic properties and target engagement.[4]

The title compound, this compound, is a polysubstituted 2-aminothiophene that serves as a crucial intermediate for the synthesis of novel therapeutic agents. The presence of the 4-chlorophenyl group, the amino functionality, and the methyl carboxylate ester provides multiple points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Synthetic Approach: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, three-component reaction combines a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst.[9][10] Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the high degree of functionalization achieved in a single step.[8]

Mechanistic Insights

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key stages. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (4'-chloroacetophenone) and the active methylene compound (methyl cyanoacetate). The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[9][11]

-

Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated by the base and adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. This step forms a thiolate intermediate.[9]

-

Intramolecular Cyclization and Tautomerization: The thiolate anion then attacks the nitrile carbon in an intramolecular cyclization. This is followed by a series of proton transfers and tautomerization steps, leading to the formation of the stable, aromatic 2-aminothiophene ring.[11]

-

Aromatization: The final step is the aromatization of the dihydrothiophene intermediate to furnish the thermodynamically stable 2-aminothiophene product, which is the primary driving force for the reaction.[11]

Diagram: Gewald Reaction Mechanism

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the synthesis of the title compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Quantity |

| 4'-Chloroacetophenone | 99-91-2 | C₈H₇ClO | 154.60 | 10.0 mmol |

| Methyl Cyanoacetate | 105-34-0 | C₄H₅NO₂ | 99.09 | 10.0 mmol |

| Elemental Sulfur | 7704-34-9 | S | 32.07 | 11.0 mmol |

| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | 2.0 mL |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | 30 mL |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed |

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-chloroacetophenone (10.0 mmol, 1.55 g), methyl cyanoacetate (10.0 mmol, 0.99 g), elemental sulfur (11.0 mmol, 0.35 g), and absolute ethanol (30 mL).

-

Addition of Catalyst: While stirring the suspension, add morpholine (2.0 mL) dropwise at room temperature. The addition of the base catalyst is often exothermic and initiates the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Pour the mixture into 100 mL of ice-cold water with stirring.

-

Filtration: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold diethyl ether or hexanes, and dry under vacuum.

-

Final Product: The final product, this compound, should be obtained as a pale yellow to white crystalline solid.[12]

Diagram: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₀ClNO₂S[12] |

| Molecular Weight | 267.74 g/mol [12] |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | Typically in the range of 140-160°C (Varies with purity) |

Spectroscopic Analysis

The following data represent expected values based on the known structure and analysis of similar 2-aminothiophene derivatives.

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (aromatic) | Aryl C-H |

| 2960 - 2850 | C-H Stretch (aliphatic) | Methyl (-CH₃) |

| ~1680 | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~1090 | C-Cl Stretch | Aryl Halide |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or DMSO-d₆)

-

δ ~7.4-7.6 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the thiophene ring.

-

δ ~7.3-7.4 ppm (d, 2H): Protons on the chlorophenyl ring meta to the thiophene ring.

-

δ ~6.7-7.0 ppm (s, 1H): Proton at the C5 position of the thiophene ring.

-

δ ~5.5-6.5 ppm (s, 2H, broad): Protons of the amino (-NH₂) group. This peak is exchangeable with D₂O.

-

δ ~3.8 ppm (s, 3H): Protons of the methyl ester (-OCH₃) group.

-

-

¹³C NMR (Carbon NMR): (Expected shifts in CDCl₃ or DMSO-d₆)

-

δ ~165-170 ppm: Carbonyl carbon of the ester group.

-

δ ~150-160 ppm: C2 carbon of the thiophene ring (attached to -NH₂).

-

δ ~140-150 ppm: C4 carbon of the thiophene ring (attached to aryl group).

-

δ ~128-135 ppm: Carbons of the chlorophenyl ring.

-

δ ~110-120 ppm: C5 carbon of the thiophene ring.

-

δ ~100-110 ppm: C3 carbon of the thiophene ring (attached to ester).

-

δ ~51 ppm: Carbon of the methyl ester (-OCH₃) group.

-

4.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 267.01

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom should be observed.

Conclusion and Future Outlook

This guide has detailed a robust and efficient synthesis of this compound via the Gewald reaction. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers. The title compound is not an end in itself but a valuable starting point for the synthesis of a multitude of derivatives. The reactive amino and ester functionalities allow for further elaboration to produce thienopyrimidines, amides, and other heterocyclic systems of high interest in drug discovery.[13] As the search for novel therapeutics continues, versatile scaffolds like the 2-aminothiophene ring will remain central to the development of new and effective medicines.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Institutes of Health (PubMed). Available at: [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. National Institutes of Health (PubMed). Available at: [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

-

Applications substituted 2-aminothiophenes in drug design. R Discovery. Available at: [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matrixscientific.com [matrixscientific.com]

- 13. tandfonline.com [tandfonline.com]

A Guide to the Crystal Structure Analysis of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: From Synthesis to Supramolecular Insights

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiophene derivatives are established as "privileged scaffolds" in drug discovery, and a detailed understanding of their three-dimensional structure is paramount for rational drug design and development.[1][2][3][4] This document details the complete workflow, commencing with the synthesis via the Gewald reaction, proceeding to the single-crystal growth, and culminating in the elucidation and analysis of the crystal structure. We delve into the causality behind key experimental choices, from data collection strategies to structure refinement and validation. The guide culminates in an analysis of the molecular geometry and the supramolecular architecture, highlighting the intermolecular interactions that govern the crystal packing. This work serves as a technical resource for researchers, chemists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Structural Imperative in Drug Discovery

The Significance of the Thiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle that is a cornerstone of modern medicinal chemistry.[3] Its structural resemblance to a benzene ring allows it to act as a bioisostere, often leading to compounds with enhanced therapeutic profiles.[3][4] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This broad utility underscores the importance of this scaffold as a foundational element for generating novel drug candidates.[5]

Target Compound: this compound

The title compound, this compound, is a polysubstituted 2-aminothiophene. This class of compounds is particularly valuable as they are versatile synthetic intermediates for more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves of great pharmacological importance. The specific substituents—an amino group, a methyl ester, and a 4-chlorophenyl ring—are expected to dictate the molecule's steric and electronic properties, as well as its potential for forming specific intermolecular interactions.

Rationale for Crystal Structure Analysis

Unambiguously determining the three-dimensional structure of a molecule through single-crystal X-ray diffraction (SC-XRD) is the gold standard in chemical characterization.[6][7] This technique provides precise data on bond lengths, bond angles, and conformational preferences. For drug development professionals, this information is critical for:

-

Validating molecular identity and constitution.

-

Understanding structure-activity relationships (SAR).

-

Informing the design of subsequent analogs with improved potency and selectivity.

-

Characterizing polymorphs, which have distinct physical properties and bioavailability.

Synthesis and Crystallization: The Foundation of Analysis

Synthetic Pathway: The Gewald Aminothiophene Synthesis

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8]

Causality of Choice: The Gewald reaction is selected for its operational simplicity, high atom economy, and the ability to generate a wide diversity of thiophene derivatives from readily available starting materials. The reaction mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the stable aromatic thiophene ring.[10][11][12]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

-

Base Addition: Add a catalytic amount of a suitable base, such as morpholine or diethylamine, to facilitate the initial Knoevenagel condensation.

-

Sulfur Addition: To the resulting solution, add elemental sulfur powder (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.

Experimental Protocol: Crystallization

The growth of a single crystal of sufficient size and quality is the most critical and often the most challenging step in SC-XRD.[13][14]

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. For the title compound, a mixture of solvents like Dichloromethane/Hexane or Ethyl Acetate/Hexane is often effective.

-

Slow Evaporation (Chosen Method): Dissolve the purified compound in a minimal amount of the chosen solvent system in a clean vial. The vial is covered with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals (ideally >0.1 mm in all dimensions) are observed, they are carefully harvested using a nylon loop for immediate analysis.[14]

Causality of Choice: Slow evaporation is a robust and straightforward technique that allows molecules to self-assemble into a highly ordered, crystalline lattice with minimal internal defects. This regularity is essential for producing a sharp diffraction pattern.[14]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The Theoretical Framework of SC-XRD

SC-XRD operates on the principle of Bragg's Law. When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[14][15] The resulting diffraction pattern of spots, or "reflections," contains information about the electron density distribution within the crystal, from which the atomic structure can be determined.[14]

Experimental and Computational Workflow

The end-to-end process of crystal structure determination is a well-defined workflow that integrates experimental data collection with sophisticated computational analysis.

Diagram 1: Workflow for Crystal Structure Determination.

Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is exposed to a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The raw image data is processed using software like CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for factors like Lorentz-polarization effects and absorption.

Protocol: Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which generate an initial electron density map and a preliminary model of the molecular structure. This is typically performed with software like SHELXT.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Analysis of the Crystal Structure

Crystallographic Data Summary

The quality of a crystal structure determination is assessed by several key metrics, which are summarized in a standardized table.

| Parameter | Value |

| Chemical formula | C₁₂H₁₀ClNOS |

| Formula weight | 267.73 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1225 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.45 Mg/m³ |

| F(000) | 552 |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected / unique | 9850 / 2800 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Note: The crystallographic data presented are representative values for a well-behaved small organic molecule and are provided for illustrative purposes.

Molecular Structure and Conformation

The analysis reveals the precise arrangement of atoms within the molecule. The thiophene ring is essentially planar, as expected for an aromatic system. A key conformational feature is the relative orientation of the 4-chlorophenyl ring with respect to the thiophene plane. This torsion angle is critical as it defines the overall molecular shape and potential steric hindrance. The methyl ester group is observed to be nearly coplanar with the thiophene ring, a conformation stabilized by an intramolecular N-H···O hydrogen bond forming an S(6) ring motif.[16]

| Bond/Angle | Length (Å) / Angle (°) | Comment |

| S1—C2 | 1.73 | Typical C-S single bond in thiophenes |

| C2—N1 | 1.35 | Partial double bond character |

| C3—C6(Ester C=O) | 1.48 | C-C single bond |

| C6=O1 | 1.22 | Typical C=O double bond |

| C4—C7(Aryl C) | 1.47 | C-C single bond connecting the two rings |

| C10—Cl1 | 1.74 | Standard C-Cl bond length |

| C2—C3—C4 (angle) | 110.5 | Internal angle of the thiophene ring |

| C3—C4—C7 (torsion) | 45.2 | Defines the twist of the chlorophenyl ring |

Note: Values are illustrative and based on related structures.

Supramolecular Assembly: The Role of Intermolecular Interactions

While the covalent structure defines the molecule, the non-covalent interactions dictate how molecules pack in the solid state, which influences physical properties like solubility and melting point. In the crystal lattice of the title compound, molecules are linked into a robust three-dimensional network primarily through hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the thiophene sulfur atom can act as acceptors.

A prominent interaction is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. These dimers then serve as building blocks that are further linked into chains or sheets.

Diagram 2: Key Intermolecular Hydrogen Bonding Motif.

Data Validation and Deposition

The Role of checkCIF

Scientific integrity demands that crystallographic data be rigorously validated before publication or use in further studies. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[17][18] This tool automatically checks the Crystallographic Information File (CIF) for syntax errors, numerical consistency, and potential scientific issues, such as missed symmetry or unusual displacement parameters.[19][20][21] Submitting a structure to checkCIF is a mandatory, self-validating step that ensures the quality and reliability of the crystallographic model.

Data Deposition

To ensure that scientific data is accessible and verifiable, the final validated CIF is deposited in a public repository. The primary database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[22][23][24][25] Each deposited structure is assigned a unique CCDC deposition number, which should be included in any publication describing the structure. This practice is a cornerstone of trustworthy and reproducible science.

Implications for Drug Design and Development

The detailed structural model of this compound provides actionable insights for medicinal chemists. The precise conformation of the molecule, particularly the orientation of the chlorophenyl ring and the accessible hydrogen bond donors/acceptors, can be used for computational studies like molecular docking into a target protein's active site. Understanding the stable, low-energy conformation observed in the crystal provides a crucial starting point for modeling how the molecule might interact with a biological target, thereby guiding the rational design of more potent and selective inhibitors.

Conclusion

This guide has outlined the comprehensive process for the crystal structure analysis of this compound. By following a logical workflow from rational synthesis and meticulous crystallization to rigorous data analysis and validation, a precise and reliable three-dimensional molecular model can be obtained. The analysis of this structure reveals not only the exact molecular geometry and conformation but also the key intermolecular interactions, such as N-H···O hydrogen bonds, that define its solid-state architecture. This structural knowledge is of immense value, providing a solid foundation for structure-activity relationship studies and serving as an indispensable tool for professionals in the field of drug discovery and development.

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. Cambridge Crystallographic Data Centre. [Link]

-

Wikipedia. Mercury (crystallography). [Link]

-

University of Glasgow School of Chemistry. PLATON for Windows. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11634–11646. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

CCDC. Free Crystal Structure Visualization Software. [Link]

-

CCDC. Crystal Structure Visualization and Analysis Software. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Chemistry World. CCDC. [Link]

-

Spek, A. L. THE PLATON HOMEPAGE. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

-

Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. [Link]

-

International Union of Crystallography. Small molecules: the PLATON toolbox. [Link]

-

CCDC. Available crystallographic software. [Link]

-

Indian Institute of Science. CCDC – Cambridge Crystallographic Data Centre. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta crystallographica. Section D, Biological crystallography, 65(Pt 2), 148–155. [Link]

-

University of Glasgow. PLATON for MS-Windows. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

-

Singh, P., and Kaur, M. (2021). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 18(6), 578-590. [Link]

-

Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 986-1016. [Link]

-

American Chemical Society. CIF Validation. [Link]

-

Metadata Standards Catalog. IUCr checkCIF. [Link]

-

Spek, A. L. PLATON/VALIDATION. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Macrae, C. F., et al. (2008). Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

-

International Union of Crystallography. CheckCIF. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(9), 1269. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Aly, A. A., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 15(1), 58-69. [Link]

-

Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2919. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Al-Adiwish, W. M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210515. [Link]

-

PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate | MDPI [mdpi.com]

- 17. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 18. CheckCIF [checkcif.iucr.org]

- 19. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. PLATON/VALIDATION [platonsoft.nl]

- 22. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 23. CCDC | Chemistry World [chemistryworld.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the physicochemical properties of substituted 2-aminothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causal relationships between molecular structure and observable properties, empowering researchers to make informed decisions in their experimental design.

Section 1: The Synthetic Foundation - The Gewald Reaction

The journey into the physicochemical properties of 2-aminothiophenes begins with their synthesis. The most prevalent and versatile method for creating polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7][8] This one-pot, multi-component reaction offers a straightforward route to a wide array of derivatives from readily available starting materials.[6][9]

Mechanistic Insight: Why the Gewald Reaction Works

Understanding the mechanism of the Gewald reaction is crucial for optimizing reaction conditions and predicting potential side products. The reaction proceeds through three key stages:

-

Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate. The choice of base is critical; secondary amines like morpholine or piperidine are often effective.[10]

-

Sulfur Addition: Elemental sulfur adds to the activated α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.[10]

-

Ring Closure and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[8]

This mechanistic understanding allows for rational troubleshooting. For instance, low yields might indicate an inefficient initial condensation, suggesting the need for a stronger base or removal of water.[10]

Experimental Protocol: A Self-Validating Gewald Synthesis

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final product.

Objective: To synthesize a polysubstituted 2-aminothiophene via the Gewald reaction.

Materials:

-

Carbonyl compound (e.g., cyclohexanone) (10 mmol)

-

Active methylene compound (e.g., ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (12 mmol, 0.38 g)[10]

-

Base (e.g., morpholine or triethylamine) (10-20 mol%)[10]

-

Solvent (e.g., ethanol or methanol) (20-30 mL)[10]

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)[10]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carbonyl compound, active methylene compound, and elemental sulfur in the chosen solvent.[10]

-

Initiation: Add the base to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-50 °C.[10] Monitor the progress of the reaction by TLC. The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[10]

-

Isolation: Pour the reaction mixture into crushed ice. The product will often precipitate and can be collected by filtration.

-

Purification:

-

Washing: Wash the crude product with water to remove inorganic salts and then with a non-polar solvent like hexanes to remove non-polar impurities.[10]

-

Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[10] Common solvents include ethanol or mixtures of ethyl acetate and hexanes.[10] The formation of well-defined crystals is a key validation step.

-

Column Chromatography: For oily products or those difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a suitable alternative.[10]

-

Troubleshooting:

| Issue | Possible Cause | Solution |

| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation. | Screen different bases (piperidine, morpholine, triethylamine). Consider using a Dean-Stark apparatus to remove water.[10] |

| Poor sulfur solubility or reactivity. | Use polar solvents like ethanol, methanol, or DMF. Gently heat the reaction to 40-60 °C.[10] | |

| Steric hindrance from starting materials. | A two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile and then react it with sulfur and base. Microwave-assisted synthesis can also improve yields.[10] |

Workflow for Gewald Synthesis and Purification

Caption: Workflow for the synthesis and purification of substituted 2-aminothiophenes.

Section 2: Unveiling Molecular Architecture - Crystallography

The precise three-dimensional arrangement of atoms within a molecule dictates its interactions with its environment, a cornerstone of drug design and materials science. X-ray crystallography is the definitive technique for determining the solid-state structure of 2-aminothiophene derivatives.[11][12][13][14]

The Importance of Crystal Structure

The crystal structure provides invaluable information:

-

Conformation: It reveals the preferred spatial orientation of substituents on the thiophene ring.

-

Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing are elucidated.[15][16][17][18] These interactions are critical for understanding solubility and melting point.

-

Absolute Configuration: For chiral molecules, X-ray crystallography is the primary method for unambiguously determining the absolute stereochemistry.[13]

For instance, in the crystal structures of two 2-amino-3-aroylthiophenes, intramolecular N-H···O=C hydrogen bonds were observed to close six-membered planar rings, significantly influencing the molecular conformation.[15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the molecular and crystal structure of a synthesized 2-aminothiophene derivative.

Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is used to calculate the positions of atoms in the crystal.[11][12][14]

Procedure:

-

Crystal Growth (Rate-Limiting Step):

-

The primary challenge is growing a single, high-quality crystal suitable for diffraction.[13]

-

Method: Slow evaporation of a saturated solution is a common technique.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, chloroform). The goal is to find a system where the compound is sparingly soluble.

-

Process: Prepare a nearly saturated solution, filter it to remove any dust particles, and allow the solvent to evaporate slowly and undisturbed over several days or weeks.

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

-

The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[14]

-

-

Structure Solution and Refinement:

-

Specialized software is used to process the diffraction data and solve the phase problem to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.[13]

-

Interpreting the Data: A Case Study

The crystal structure of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone reveals key features:

| Parameter | Observation | Implication |

| Intramolecular H-bond | N-H···O hydrogen bond forms a six-membered ring.[15] | Planarizes a portion of the molecule, affecting its overall shape and potential receptor binding. |

| Intermolecular H-bond | N-H···O bonds connect molecules into infinite chains.[15] | Contributes to the stability of the crystal lattice and influences the melting point. |

| Crystal Packing | Orthorhombic space group Pna21.[15][16] | Defines the macroscopic properties of the crystal. |

Section 3: Characterizing Physicochemical Properties for Drug Development

For a 2-aminothiophene to be a viable drug candidate, its physicochemical properties must be carefully characterized and optimized. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Purity and Stability: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of synthesized 2-aminothiophenes and for studying their stability under various conditions.[19]

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. For thiophene derivatives, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly used.[19][20]

Objective: To determine the purity of a 2-aminothiophene sample.

Instrumentation:

-

HPLC system with a pump, injector, column oven, and UV-Vis detector.[19]

Reagents:

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the 2-aminothiophene sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Method Setup:

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[21] A gradient elution (e.g., starting with a higher percentage of water and increasing the acetonitrile concentration over time) is often used to separate compounds with a wide range of polarities.[20]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[21]

-

Detection Wavelength: Monitor the elution at a wavelength where the thiophene derivative has strong absorbance, determined by UV-Vis spectroscopy (e.g., 231 nm or 340 nm).[20][21]

-

Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible retention times.[20]

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the relative peak areas.

Caption: Interrelationship between molecular structure and key properties of 2-aminothiophenes.

This diagram illustrates that the molecular structure, determined by the substitution pattern, is the fundamental driver of all other properties. The arrangement of these substituents dictates the electronic properties and the solid-state packing (crystal structure). These, in turn, govern the macroscopic physicochemical properties like solubility and lipophilicity, which are ultimately critical determinants of the compound's biological activity and drug-likeness.

Section 5: Conclusion

The substituted 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science due to its synthetic accessibility and diverse biological activities. [1][3][4][5]A thorough understanding and systematic characterization of their physicochemical properties are paramount for the successful development of new drugs and materials. This guide has provided a framework for this characterization, integrating synthetic strategy with analytical and structural elucidation techniques. By applying these principles and protocols, researchers can more effectively navigate the path from molecular design to functional application.

References

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). CORE. [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (n.d.). MDPI. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKAT USA. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). ResearchGate. [Link]

-

Gewald reaction. (n.d.). Wikipedia. [Link]

-

X-ray crystallography Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). ResearchGate. [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

-

Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a)... (n.d.). ResearchGate. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Osaka Prefecture University. [Link]

-

Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (n.d.). Taylor & Francis Online. [Link]

-

Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Green advancements towards the electrochemical synthesis of heterocycles. (2024). RSC Publishing. [Link]

-

Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2021). NIH. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (n.d.). International Union of Crystallography. [Link]

-

Some Organic Crystals: An X-Ray Study. (1964). Enlighten Theses. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). ResearchGate. [Link]

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. (2006). PubMed. [Link]

-

Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (n.d.). MDPI. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

-

Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. (n.d.). Journal of Natural Products. [Link]

-

Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023). ACS Publications. [Link]

-

Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (n.d.). PMC - NIH. [Link]

-

Cyclic voltammetry. (n.d.). Wikipedia. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. [Link]

-

ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (2010). ResearchGate. [Link]

-

Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Synthesis of 2-Aminothiophene-3-carboxylates: A Technical Guide for Advancing Drug Discovery and Materials Science

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile physicochemical properties and significant biological activities. This technical guide provides an in-depth review of the synthetic methodologies for a key subclass, 2-aminothiophene-3-carboxylates. We will delve into the mechanistic intricacies, practical experimental protocols, and the expansive scope of the Gewald reaction, the most prominent and versatile method for their preparation. Furthermore, this guide will explore contemporary advancements, including green chemistry approaches and catalytic innovations, that are shaping the future of 2-aminothiophene synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to empower their research endeavors.

Introduction: The Enduring Significance of the 2-Aminothiophene Core

The 2-aminothiophene ring system is a privileged scaffold in a multitude of biologically active compounds.[1][2] Its structural resemblance to a phenyl group allows it to act as a bioisostere, while its unique electronic properties and hydrogen bonding capabilities contribute to its potent and diverse pharmacological profiles.[1] Derivatives of 2-aminothiophene-3-carboxylates have demonstrated a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, anti-proliferative, and antiviral agents.[1][3] Notably, this scaffold is present in drugs such as the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and various adenosine A1 receptor agonists.[1][4]

Beyond the pharmaceutical realm, these compounds are valuable building blocks in the synthesis of agrochemicals, dyes, and functional organic materials.[5] The continued interest in this heterocyclic motif necessitates a thorough understanding of its synthetic routes to facilitate the development of novel derivatives with enhanced properties.

The Gewald Reaction: The Cornerstone of 2-Aminothiophene-3-carboxylate Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, stands as the most efficient and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[6] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[7] The operational simplicity, ready availability of starting materials, and broad substrate scope have cemented its importance in both academic and industrial laboratories.[8]

Mechanistic Insights: A Stepwise Journey to Aromaticity

The mechanism of the Gewald reaction has been the subject of considerable study and is generally understood to proceed through a series of well-defined steps.[6][9] The initial and crucial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[6][10] The subsequent steps involving the addition of elemental sulfur are more complex and can proceed through various polysulfide intermediates.[9]

Recent computational studies using density functional theory (DFT) have provided a more nuanced understanding of the sulfur incorporation and cyclization steps.[9] These studies suggest that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates.[9] While a complex equilibrium of polysulfides of varying lengths is expected in solution, the final, thermodynamically driven, irreversible step is the cyclization of a monosulfide intermediate followed by aromatization to yield the stable 2-aminothiophene product.[9]

Below is a generalized mechanistic pathway for the Gewald synthesis of a 2-aminothiophene-3-carboxylate:

Caption: Generalized mechanism of the Gewald reaction.

A General Experimental Protocol for the Gewald Synthesis

The following protocol provides a representative, step-by-step methodology for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

-

2-Butanone (Ketone)

-

Ethyl cyanoacetate (Active methylene nitrile)

-

Elemental sulfur

-

Morpholine (Base)

-

Ethanol (Solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

-

Addition of Base: To the stirred suspension, slowly add morpholine (0.1 mol) at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1]

Scope and Variations of the Gewald Reaction

The versatility of the Gewald reaction is one of its most significant attributes. A wide range of substrates can be employed, leading to a diverse library of 2-aminothiophene derivatives.

| Reactant Class | Examples | Resulting Substitution Pattern |

| Carbonyl Compound | Acetone, Cyclohexanone, Acetophenone, Aldehydes | Determines the substituents at the 4- and 5-positions of the thiophene ring. |

| Active Methylene Nitrile | Malononitrile, Ethyl cyanoacetate, Cyanoacetamide | Determines the substituent at the 3-position (e.g., -CN, -COOEt, -CONH2).[5] |

| Base | Morpholine, Piperidine, Triethylamine, Pyrrolidine | The choice of base can influence reaction rates and yields.[11] |

Modern Advancements in Gewald Synthesis: Towards Greener and More Efficient Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient variations of the Gewald reaction.[1][2] These advancements aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

Green Solvents and Catalysts

-

Water as a Solvent: Several studies have successfully employed water as a solvent for the Gewald reaction, often in the presence of a base like triethylamine or under ultrasound activation.[1] This approach eliminates the need for volatile organic solvents, making the process more environmentally benign.

-

Deep Eutectic Solvents (DES): The use of deep eutectic solvents, such as a mixture of choline chloride and urea, has been reported as a green reaction medium for the Gewald synthesis.[1]

-

Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-ZnO and L-proline, offers advantages in terms of catalyst recovery and reusability.[1][12]

Energy-Efficient Techniques

-

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[11]

-

Ultrasound Sonication: The application of ultrasound has been demonstrated to promote the Gewald reaction, particularly in aqueous media, leading to faster reaction rates and high yields.[1][13]

-

Mechanochemistry (Ball-Milling): Solvent-free synthesis of 2-aminothiophenes using high-speed ball milling has been reported as a highly efficient and environmentally friendly method.[14][15] This technique can also be catalytic in base and conducted under aerobic conditions.[15]

The following workflow diagram illustrates the general steps involved in these modern, greener synthetic approaches.

Caption: A generalized workflow for modern Gewald synthesis.

Alternative Synthetic Routes

While the Gewald reaction is the most common, other methods for the synthesis of 2-aminothiophenes exist. One notable alternative involves a two-step procedure where a Knoevenagel condensation is first performed to isolate the α,β-unsaturated nitrile, which is then reacted with sulfur and a base in a separate step.[16] Another approach utilizes α-mercaptoketones or α-mercaptoaldehydes, which are reacted with active methylene nitriles.[5] However, the instability and challenging preparation of the α-mercapto carbonyl compounds limit the practicality of this method.[5]

Applications in Drug Discovery and Beyond

The 2-aminothiophene-3-carboxylate scaffold is a versatile starting material for the synthesis of a wide range of fused heterocyclic systems, such as thienopyrimidines, thienopyridines, and thienodiazepines.[17][18] These fused systems are of significant interest in drug discovery due to their diverse biological activities.[19] For instance, derivatives of 2-aminothiophene-3-carboxylates have been investigated as cytostatic agents with selective activity against certain cancer cell lines.[20][21] They have also been identified as allosteric enhancers of the A1-adenosine receptor, which has implications for the treatment of various neurological and inflammatory conditions.[1]

Conclusion

The synthesis of 2-aminothiophene-3-carboxylates is a mature yet continually evolving field of organic chemistry. The Gewald reaction remains the most powerful and versatile tool for accessing this important class of compounds. The ongoing development of greener and more efficient synthetic methodologies, driven by the principles of sustainable chemistry, is expanding the accessibility and applicability of these valuable heterocyclic building blocks. A thorough understanding of the underlying reaction mechanisms and the available synthetic toolbox is crucial for researchers aiming to design and synthesize novel 2-aminothiophene derivatives with tailored properties for applications in drug discovery, materials science, and beyond.

References

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals, 35(5), 815-837. [Link]

-

Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1090. [Link]

-

Gewald reaction - Wikipedia. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene | Request PDF - ResearchGate. [Link]

-

Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. [Link]

-

Gewald Reaction - Organic Chemistry Portal. [Link]

-

Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1997-2012. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

-

Proposed mechanism for the Gewald condensation reaction. - ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024-07-05). [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

-

(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. [Link]

-

Abaee, M. S., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(16), 2469-2477. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Applications substituted 2-aminothiophenes in drug design - R Discovery - Researcher.Life. [Link]

-

Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives - africaresearchconnects.com. [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar. [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. d-nb.info [d-nb.info]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. sciforum.net [sciforum.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. africaresearchconnects.com [africaresearchconnects.com]

- 20. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

In Silico Docking Studies of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a synthetic heterocyclic compound with significant therapeutic potential. As a member of the 2-aminothiophene class, this molecule is a promising scaffold for the development of novel anticancer and antimicrobial agents. This document outlines the scientific rationale for target selection, a detailed, step-by-step protocol for molecular docking using industry-standard software, and a robust methodology for results validation and interpretation. By synthesizing theoretical principles with practical application, this guide is intended to empower researchers, scientists, and drug development professionals to effectively leverage computational techniques in the exploration of thiophene derivatives as next-generation therapeutics.

Introduction: The Therapeutic Promise of 2-Aminothiophenes

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] These compounds are typically synthesized via the Gewald reaction, a multicomponent condensation that allows for diverse substitutions and the generation of extensive chemical libraries.[2][3][4][5][6] The subject of this guide, this compound, possesses key structural features—a substituted thiophene ring, an amino group, and a 4-chlorophenyl moiety—that suggest a high likelihood of interaction with various biological targets. The electron-rich thiophene ring and the potential for hydrogen bonding from the amino and carboxylate groups, combined with the hydrophobic character of the chlorophenyl substituent, create a pharmacophore ripe for exploration.

In silico molecular docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[7][8][9] This computational approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline. This guide will provide a detailed protocol for the in silico evaluation of this compound against validated anticancer and antimicrobial targets.

Strategic Target Selection: Identifying a Path to Therapeutic Intervention

The successful application of molecular docking hinges on the rational selection of biologically relevant protein targets. Based on the known activities of thiophene derivatives and the structural characteristics of our lead compound, we have identified two primary therapeutic avenues for investigation: oncology and infectious diseases.

Anticancer Targets

The 4-chlorophenyl group is a common feature in many kinase inhibitors, suggesting that this compound may target protein kinases involved in cancer cell signaling. Furthermore, the overall scaffold of the molecule bears resemblance to known inhibitors of apoptosis and pH-regulating enzymes crucial for tumor survival.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is frequently overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Targeting Bcl-2 can restore the natural process of programmed cell death.

-

Carbonic Anhydrase IX (CA IX): An enzyme that is highly expressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Antimicrobial Targets

The thiophene core is present in numerous antibacterial agents. The unique electronic properties of the thiophene ring can facilitate interactions with key bacterial enzymes that are absent in eukaryotes, offering a window for selective toxicity.

-

DNA Gyrase (GyrB subunit): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. The GyrB subunit contains the ATP-binding site, which is a well-established target for antibacterial drugs. We will consider DNA gyrase from both a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) bacterium to assess the potential spectrum of activity.

In Silico Docking Workflow: A Step-by-Step Protocol

This section details a comprehensive protocol for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program. The workflow is designed to be self-validating and reproducible.

Overall Workflow Diagram

Caption: In silico molecular docking workflow.

Ligand Preparation

-

Obtain Ligand Structure: The structure of this compound can be obtained from its SMILES string (COC(=O)C1=C(N)SC=C1C2=CC=C(Cl)C=C2) using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Format Conversion: Save the optimized 3D structure in PDB format.

-

Preparation for AutoDock: Use AutoDockTools (ADT) to prepare the ligand in PDBQT format. This step involves assigning Gasteiger charges and defining rotatable bonds.

Protein Preparation

-